N-(1H-benzimidazol-2-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide
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Overview
Description
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1H-13-benzodiazole with a suitable aldehyde to form the intermediate, followed by the reaction with 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and controlled environments to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazole derivatives: Known for their anti-inflammatory and anticancer properties.
Methoxyphenyl derivatives: Studied for their potential therapeutic applications in various diseases.
Uniqueness
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C21H21N5O2/c1-13-16(21(26-25-13)14-7-9-15(28-2)10-8-14)11-20(27)22-12-19-23-17-5-3-4-6-18(17)24-19/h3-10H,11-12H2,1-2H3,(H,22,27)(H,23,24)(H,25,26) |
InChI Key |
IJCUFXDDMMGMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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